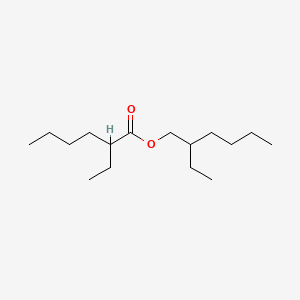
2-Ethylhexyl 2-ethylhexanoate
Cat. No. B1346103
M. Wt: 256.42 g/mol
InChI Key: OUCGJMIVSYHBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06667285B1
Procedure details


144 g (1 mol) of 2-ethylhexanoic acid and 143 g (1.1 mol) of 2-ethylhexanol were fed to a four-necked flask equipped with a stirrer, a thermometer and a water separator having a condenser tube, and the mixture was heated to 200° C. under reduced pressure in the presence of a tetraisopropyl titanate catalyst. Esterification reaction was carried out for about 9 hours while removing the formed water by the water separator. After the reaction, the excess 2-ethylhexanol was distilled off, and the product was neutralized with excess sodium hydroxide and then washed with water to neutrality. The product was then treated with activated carbon (0.3 wt. % relative to the starting materials fed) at 90° C., and was then filtered, giving 246 g of (2-ethylhexyl) 2-ethylhexanoate, which was then dehydrated for 5 hours at a temperature of 100° C. and a reduced pressure of 13.3 MPa. The resulting ester had a total acid number of 0.01 mgKOH/g, a water content of 11 ppm, a kinematic viscosity of 2.7 mm2/s (40° C.) and 1.1 mm2/s (100° C.), a volume resistivity of 3.0×1013 Ω·cm, and a two-layer separation temperature of −24° C.




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:7][CH2:8][CH2:9][CH3:10])[C:4]([OH:6])=[O:5])[CH3:2].[CH2:11]([CH:13]([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:14]O)[CH3:12]>CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4].O>[CH2:1]([CH:3]([CH2:7][CH2:8][CH2:9][CH3:10])[C:4]([O:6][CH2:14][CH:13]([CH2:11][CH3:12])[CH2:16][CH2:17][CH2:18][CH3:19])=[O:5])[CH3:2] |f:2.3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
144 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C(=O)O)CCCC
|
|
Name
|
|
|
Quantity
|
143 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(CO)CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Esterification reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
while removing the formed water by the water separator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the excess 2-ethylhexanol was distilled off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water to neutrality
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The product was then treated with activated carbon (0.3 wt. % relative to the starting materials
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 90° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was then filtered
|
Outcomes


Product
Details
Reaction Time |
9 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C(C(=O)OCC(CCCC)CC)CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 246 g | |
| YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
